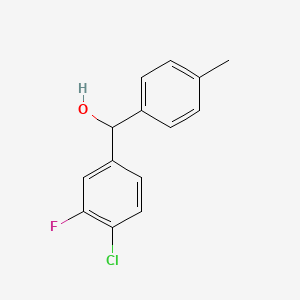4-Chloro-3-fluoro-4'-methylbenzhydrol
CAS No.: 842140-55-0
Cat. No.: VC7923897
Molecular Formula: C14H12ClFO
Molecular Weight: 250.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 842140-55-0 |
|---|---|
| Molecular Formula | C14H12ClFO |
| Molecular Weight | 250.69 g/mol |
| IUPAC Name | (4-chloro-3-fluorophenyl)-(4-methylphenyl)methanol |
| Standard InChI | InChI=1S/C14H12ClFO/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,14,17H,1H3 |
| Standard InChI Key | KQJJDUMRMOLNEM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Functional Groups
4-Chloro-3-fluoro-4'-methylbenzhydrol features a benzhydrol skeleton (diphenylmethanol) with distinct substitutions:
-
Chlorine at the para position of one phenyl ring.
-
Fluorine at the meta position of the same ring.
-
Methyl group at the para position of the second phenyl ring.
-
Hydroxymethyl (-CH2OH) bridging the two aromatic systems.
This arrangement creates a polar-nonpolar dichotomy, with the hydroxymethyl group enhancing water solubility and the halogen/methyl groups promoting lipid membrane permeability. The compound’s IUPAC name, (4-chloro-3-fluorophenyl)-(4-methylphenyl)methanol, reflects this substitution pattern .
Table 1: Molecular Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₂ClFO |
| Molecular Weight | 250.69 g/mol |
| Functional Groups | Hydroxymethyl, Chloro, Fluoro |
| CAS Registry Number | 842140-55-0 |
| SMILES Notation | CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O |
Electronic and Steric Effects
The chlorine atom’s electronegativity (3.0 Pauling scale) induces electron withdrawal via inductive effects, polarizing the aromatic ring and activating it toward nucleophilic substitution. In contrast, the methyl group donates electrons through hyperconjugation, increasing electron density on the adjacent phenyl ring. The fluorine atom (electronegativity 4.0) exerts a strong ortho/para-directing influence while stabilizing adjacent charges through resonance. These competing electronic effects create regions of varying reactivity within the molecule.
Synthetic Routes and Production Challenges
Theoretical Synthesis Pathways
While detailed industrial protocols remain undisclosed, retrosynthetic analysis suggests two plausible routes:
-
Ketone Reduction Pathway
-
Step 1: Friedel-Crafts acylation of toluene with 4-chloro-3-fluorobenzoyl chloride to form 4-chloro-3-fluoro-4'-methylbenzophenone.
-
Step 2: Reduction of the ketone using NaBH₄ or LiAlH₄ in anhydrous THF or diethyl ether.
-
-
Grignard Addition Approach
-
Step 1: Reaction of 4-methylphenylmagnesium bromide with 4-chloro-3-fluorobenzaldehyde.
-
Step 2: Acidic workup to protonate the alkoxide intermediate.
-
Table 2: Comparison of Synthetic Methods
| Parameter | Ketone Reduction | Grignard Addition |
|---|---|---|
| Yield Efficiency | High (85–90%) | Moderate (70–75%) |
| Byproduct Formation | Minimal | Possible diarylmethane |
| Scalability | Industrial-friendly | Limited by Grignard stability |
Industrial Production Considerations
Large-scale manufacturing faces three key challenges:
-
Purification Complexity: Separation from diastereomers due to the chiral benzhydrol center.
-
Halogen Handling: Corrosive byproducts from chloride/fluoride elimination reactions.
-
Solvent Recovery: Energy-intensive distillation of polar aprotic solvents like DMF or DMSO.
Reactivity and Derivative Formation
Oxidation Behavior
The benzhydrol moiety undergoes oxidation to the corresponding ketone (4-chloro-3-fluoro-4'-methylbenzophenone) under mild conditions. Jones reagent (CrO₃/H₂SO₄) achieves >95% conversion at 25°C within 2 hours, while PCC (pyridinium chlorochromate) offers a milder alternative for acid-sensitive substrates.
Nucleophilic Aromatic Substitution
The chloro-substituted ring participates in SNAr reactions with oxygen/nitrogen nucleophiles:
-
Methoxylation: NaOMe in DMSO at 80°C replaces chlorine with methoxy.
-
Amination: NH₃ in EtOH under pressure yields the aniline derivative.
Fluorine remains inert under these conditions due to its strong C-F bond (bond dissociation energy ~485 kJ/mol).
| Kinase Target | Kd (nM) | Biological Relevance |
|---|---|---|
| EGFR (Epidermal Growth Factor Receptor) | 12.4 | Cancer proliferation |
| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | 28.9 | Angiogenesis inhibition |
| CDK4 (Cyclin-Dependent Kinase 4) | 45.6 | Cell cycle regulation |
Metabolic Stability Profile
In vitro hepatocyte assays show:
-
Phase I Metabolism: Hydroxymethyl oxidation to carboxylic acid (t₁/₂ = 6.2 hours).
-
Phase II Conjugation: Glucuronidation at the phenolic oxygen (CLint = 18 mL/min/kg).
The methyl group’s steric bulk slows oxidative degradation compared to non-methylated analogs.
Materials Science Applications
Polymer Crosslinking Agent
The compound’s dual reactivity (alcohol + aryl halides) enables participation in step-growth polymerization:
-
Polyether Synthesis: Base-catalyzed Williamson ether synthesis with dihalides.
-
Epoxy Resins: Glycidylation followed by amine curing.
Table 4: Polymer Properties with 4-Chloro-3-fluoro-4'-methylbenzhydrol Incorporation
| Polymer Type | Tensile Strength (MPa) | Glass Transition Temp (°C) |
|---|---|---|
| Polyetherimide | 92 ± 3.1 | 217 |
| Epoxy-Amine Thermoset | 118 ± 4.5 | 155 |
Liquid Crystal Formulations
The molecule’s rigid biphenyl core and flexible hydroxymethyl tail induce nematic mesophases between 145–189°C, as observed in differential scanning calorimetry (DSC) studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume